4-(2-Oxocyclopentyl)butyl acetate
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Overview
Description
4-(2-Oxocyclopentyl)butyl acetate is an organic compound that belongs to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclopentyl)butyl acetate can be achieved through esterification reactions. One common method involves the reaction of 4-(2-oxocyclopentyl)butanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes such as reactive distillation. This method allows for the simultaneous reaction and separation of the product, increasing the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxocyclopentyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclopentyl ring can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Different esters or acids depending on the nucleophile used.
Scientific Research Applications
4-(2-Oxocyclopentyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(2-Oxocyclopentyl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The ketone group in the cyclopentyl ring can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A simpler ester with similar solvent properties but lacking the cyclopentyl ring and ketone group.
Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the ketone group.
4-(2-Oxocyclopentyl)butanol: The alcohol precursor to 4-(2-Oxocyclopentyl)butyl acetate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with a ketone group and a butyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61114-32-7 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(2-oxocyclopentyl)butyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)14-8-3-2-5-10-6-4-7-11(10)13/h10H,2-8H2,1H3 |
InChI Key |
UXFZWMKDVXIWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC1CCCC1=O |
Origin of Product |
United States |
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